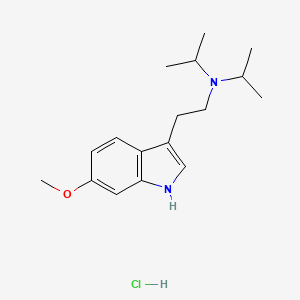

6-methoxy DiPT (hydrochloride)

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYQCAKEMLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-methoxy-DiPT (Hydrochloride) Solubility & Stability Profiling

[1][2]

Executive Summary

6-methoxy-DiPT (hydrochloride) is a positional isomer of the psychoactive tryptamine 5-MeO-DiPT.[1][2] While structurally homologous to serotonin-modulating compounds, its specific physicochemical profile—particularly the 6-position methoxy substitution—alters its lipophilicity and crystal lattice energy compared to its 5-substituted counterparts.[1][2]

This guide provides a rigorous framework for characterizing the solubility and stability of 6-methoxy-DiPT HCl.[1][2] It moves beyond basic product sheet data to establish ICH Q1A(R2)-compliant protocols. The core finding suggests that while the hydrochloride salt form improves handling, the bulky diisopropyl groups and methoxy substituent create significant aqueous solubility constraints (approx. 0.3 mg/mL in PBS), necessitating precise organic co-solvent strategies for biological assays.

Physicochemical Identity & Theoretical Basis[2]

Before initiating wet-lab protocols, the molecular behavior must be understood to predict solubility and degradation pathways.[1][2]

| Property | Specification | Implication for Testing |

| Chemical Name | 6-methoxy-N,N-diisopropyltryptamine HCl | Indole core is oxidation-sensitive.[1][2] |

| Formula | C₁₇H₂₆N₂O[1][2][3][4][5] • HCl | Salt form implies ionic dissociation in water, but lipophilic tail resists solvation. |

| MW | 310.9 g/mol | Moderate size; amenable to LC-MS analysis.[1][2] |

| pKa (Calc) | ~9.5 (Amine), ~16 (Indole NH) | Ionized at physiological pH (7.4), enhancing solubility vs. free base. |

| Key Risk | Indole Oxidation | Light and air exposure can lead to colored quinoidal species. |

The "Hydrophobic Shield" Effect

Unlike simple tryptamine, the two isopropyl groups on the nitrogen create a steric "hydrophobic shield." Even as a hydrochloride salt, this molecule exhibits lower aqueous solubility than expected because the hydration shell around the cation is disrupted by these bulky non-polar groups. Experimental design must account for slow dissolution kinetics.

Solubility Profiling Protocols

Reliable solubility data is the bedrock of reproducible bioassays. We utilize the Thermodynamic Equilibrium (Shake-Flask) method, the gold standard over kinetic (turbidimetric) methods.

Baseline Solubility Data (Reference)

Derived from analytical standard certificates (e.g., Cayman Chemical).

| Solvent | Solubility Limit (Approx.) | Usage Note |

| DMF | ~30 mg/mL | High solubility; good for stock solutions.[1][2] |

| DMSO | ~20 mg/mL | Preferred for biological stocks (cryopreservation compatible).[2] |

| Ethanol | ~5 mg/mL | Moderate; prone to evaporation during handling. |

| PBS (pH 7.2) | ~0.3 mg/mL | CRITICAL: Very low. Requires co-solvent (e.g., 0.1% DMSO) for aqueous buffers. |

Experimental Protocol: Thermodynamic Solubility

Objective: Determine precise saturation point in variable pH buffers.

Workflow Diagram (Graphviz):

Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation equilibrium.

Step-by-Step Methodology:

-

Preparation: Weigh ~5 mg of 6-methoxy-DiPT HCl into a 4 mL amber glass vial (amber protects from light).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Place in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 to 48 hours .

-

Why: Tryptamine salts can form supersaturated solutions or gels; long equilibration ensures true thermodynamic solubility.[2]

-

-

Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter .

-

Tip: Pre-warm the filter to the incubation temperature to prevent precipitation inside the filter membrane.

-

-

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280 nm). Calculate concentration using a standard curve prepared in DMSO.

Stability Testing Framework (ICH Q1A)

Tryptamines are notoriously unstable in solution, prone to oxidative deamination and dimerization. This protocol defines a Forced Degradation Study to validate storage conditions and identify degradation products.

Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution (in water/acetonitrile) to identify "stability-indicating" analytical parameters.

| Stressor | Condition | Duration | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | Amide/Ester cleavage (unlikely here), ether stability.[1][2] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 4–24 Hours | Deamination risk; free base precipitation. |

| Oxidation | 3% H₂O₂, RT | 1–4 Hours | High Risk: Indole oxidation to N-formylkynurenine or dimers.[1] |

| Photolysis | UV/Vis Light (1.2M lux hrs) | 24 Hours | Indole radical formation (browning/discoloration).[2] |

| Thermal | 60°C (Solid State) | 7 Days | Crystal lattice stability; hygroscopicity check. |

Degradation Pathway Visualization[2]

Caption: Primary degradation pathways for 6-substituted tryptamines under stress conditions.[1][2]

Analytical Method (HPLC-UV/MS)

To monitor stability, the analytical method must separate the parent peak from degradants.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

Pass Criteria:

-

Mass Balance: The sum of the parent peak area + degradant peak areas should equal 95-105% of the initial control area (correcting for response factors).

-

Purity Threshold: No single degradant >0.1% for pharmaceutical standards; >1% acceptable for early research reagents.

Storage & Handling Recommendations

Based on the theoretical instability of the indole ring and the hygroscopic potential of HCl salts:

-

Solid State: Store at -20°C . Desiccate to prevent hydrolysis of the salt form which can lead to "clumping" and acidity changes.

-

Solution State:

-

Light: Use amber vials exclusively. Wrap reaction vessels in foil during benchtop handling.

References

-

International Conference on Harmonisation (ICH). (2003).[2][6] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. The Analyst, 130(3), 330-344.[1][7] (Provides mass spectral fragmentation patterns for DiPT analogs).

-

PubChem. (n.d.).[2] Compound Summary: 6-methoxy-DiPT.[1][2][4] National Library of Medicine.[2] Retrieved from [Link]

Sources

- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 2. 6-Meo-dipt | C17H26N2O | CID 15942804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. caymanchem.com [caymanchem.com]

Technical Monograph: 6-methoxy-DiPT (hydrochloride)

The following technical guide provides an in-depth analysis of 6-methoxy-DiPT (hydrochloride) , specifically addressing its chemical identity, synthesis, pharmacological significance as a structural probe, and analytical validation.

CAS Number: 2426-76-8 Compound Class: Tryptamine / Indolealkylamine Primary Application: Analytical Reference Standard, SAR Structural Probe, Negative Control in 5-HT2A Agonist Studies.

Executive Summary & Strategic Utility

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a positional isomer of the potent psychedelic 5-methoxy-DiPT ("Foxy Methoxy"). Unlike its 5-substituted counterpart, 6-methoxy-DiPT is widely characterized as lacking significant psychomimetic activity at comparable dosages.[1]

For drug development professionals and neuropharmacologists, this compound serves two critical functions:

-

Structure-Activity Relationship (SAR) Elucidation: It acts as a vital negative control to map the steric and electrostatic requirements of the serotonin 5-HT2A receptor's orthosteric binding site. The inactivity resulting from the shift of the methoxy group from position 5 to 6 highlights the strict regiospecificity required for receptor activation.

-

Forensic & Analytical Validation: As a positional isomer with an identical molecular weight to 5-methoxy-DiPT, it is an essential reference standard for establishing chromatographic resolution in forensic toxicology, preventing false positives in mass spectrometry workflows.

Chemical Specifications & Physical Properties[1][2][3][4][5]

The following data constitutes the baseline identity for CAS 2426-76-8. Researchers must verify these parameters upon receipt of reference material.

| Parameter | Specification |

| IUPAC Name | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochloride |

| Molecular Formula | C₁₇H₂₆N₂O[1][2][3][4][5][6][7][8] • HCl |

| Formula Weight | 310.9 g/mol |

| Free Base Weight | 274.4 g/mol |

| Appearance | Crystalline solid (typically off-white to beige) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in PBS (pH 7.2) |

| SMILES | CC(C)N(CCC1=CNC2=C1C=CC(OC)=C2)C(C)C.Cl |

| InChI Key | DSTYQCAKEMLWCG-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocol

While 6-methoxy-DiPT is commercially available as a reference standard, understanding its synthesis is required for derivatization studies. The standard protocol utilizes the Speeter-Anthony Tryptamine Synthesis , adapted for the 6-methoxyindole precursor.

Synthetic Pathway (Mechanism)

The synthesis proceeds via the acylation of 6-methoxyindole with oxalyl chloride, followed by amidation with diisopropylamine and subsequent reduction with Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Acylation (Glyoxalyl Chloride Formation):

-

Dissolve 6-methoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.

-

Dropwise add oxalyl chloride (1.2 eq). The reaction is highly exothermic.

-

Observation: Formation of a red/orange precipitate (6-methoxy-3-indoleglyoxalyl chloride). Stir for 2 hours.

-

-

Amidation:

-

Cool the reaction mixture to -10°C.

-

Add diisopropylamine (2.5 eq) in ether. Excess amine acts as a scavenger for the liberated HCl.

-

Purification: Wash the resulting solid with water to remove amine salts. Recrystallize the glyocylamide intermediate from ethanol.

-

-

Reduction (Indole Glyoxylamide → Tryptamine):

-

Suspend LiAlH₄ (4.0 eq) in anhydrous THF under reflux conditions.

-

Slowly add the glyoxylamide intermediate (dissolved in THF).

-

Reflux for 12–16 hours.[9]

-

Quenching: Use the Fieser method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and evaporate solvent.

-

-

Salt Formation (Hydrochloride):

-

Dissolve the free base oil in minimal isopropanol.

-

Add concentrated HCl or HCl/dioxane solution dropwise until pH ~3.

-

Precipitate with anhydrous diethyl ether and filter.

-

Visualization of Synthesis Workflow

Figure 1: Speeter-Anthony synthesis route for 6-methoxy-DiPT from 6-methoxyindole precursor.

Pharmacological Profile: The "Inactive" Probe

The value of 6-methoxy-DiPT lies in its contrast to 5-methoxy-DiPT. This section details the Structure-Activity Relationship (SAR) logic.

Receptor Binding & Regiospecificity

The 5-HT2A receptor (primary target for psychedelic tryptamines) possesses a specific hydrophobic pocket that accommodates substituents on the indole ring.

-

5-Position (5-MeO-DiPT): The methoxy group at C5 aligns with Ser159 and other residues in the receptor pocket, stabilizing the active conformation (high potency).

-

6-Position (6-MeO-DiPT): The shift to C6 creates steric clash or fails to engage the necessary hydrogen bond network. Consequently, 6-methoxy-DiPT exhibits low to negligible affinity for 5-HT2A.

Comparative Bioactivity Data

Based on Alexander Shulgin's TiHKAL and subsequent receptor screening data.

| Compound | Substitution | 5-HT2A Affinity | Human Active Dose | Effect Profile |

| 5-MeO-DiPT | C5-Methoxy | High (Ki < 50 nM) | 6–12 mg | Hallucinogenic, Entactogenic |

| 6-MeO-DiPT | C6-Methoxy | Low / Negligible | > 50 mg (Inactive) | None / Mild physical sensation |

| 7-MeO-DiPT | C7-Methoxy | Very Low | > 70 mg (Inactive) | None |

SAR Logic Diagram

Figure 2: SAR comparison showing the impact of methoxy positioning on 5-HT2A receptor activation.

Analytical Validation Protocols

Differentiation between 5-methoxy-DiPT and 6-methoxy-DiPT is the primary challenge in forensic and quality control settings due to their isobaric nature (same mass: 274.4 Da).

GC-MS Differentiation

Standard Electron Ionization (EI) mass spectra for tryptamine isomers are often nearly identical. Separation relies on Retention Time (RT) .

-

Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm).

-

Method: 100°C (hold 1 min) to 300°C at 20°C/min.

-

Result: 6-methoxy-DiPT typically elutes after 5-methoxy-DiPT due to slightly higher boiling point/polarity interactions, though this must be empirically validated on the specific instrument.

NMR Spectroscopy (Definitive ID)

Proton NMR (¹H-NMR) provides the only absolute structural confirmation without reference standards.

-

Key Diagnostic Region: The aromatic region (6.7 – 7.5 ppm).

-

5-MeO Pattern: 1,3,4-trisubstituted benzene ring pattern (signals at C4, C6, C7). Coupling constants (

) will show ortho (C6-C7) and meta (C4-C6) coupling. -

6-MeO Pattern: 1,3,4-trisubstituted benzene ring pattern (signals at C4, C5, C7).

-

Differentiation: Look for the singlet (or doublet with small meta-coupling) of the proton at C7 in the 6-MeO isomer, which is distinct from the coupling patterns in the 5-MeO isomer.

-

Safety & Handling

-

Hazard Classification: While physiological toxicity is not fully established, treat as a potential irritant and bioactive amine.

-

Storage: -20°C, desiccated. Protect from light (tryptamines are prone to oxidation).

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Legal Status: 6-methoxy-DiPT is generally unscheduled in many jurisdictions but may be treated as an analogue of 5-MeO-DiPT under "Federal Analogue Acts" (e.g., USA) if intended for human consumption. In a research setting, it is a chemical standard.[8]

References

-

Shulgin, A., & Shulgin, A. (1997).[10][3] TiHKAL: The Continuation. Transform Press. (See Entry #37 and #40 for comparative isomer data). [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15942804, 6-Methoxy-N,N-diisopropyltryptamine. Retrieved February 10, 2026, from [Link]

-

Blough, B. E., et al. (2014). Synthesis and pharmacology of ring-substituted tryptamines. Journal of Medicinal Chemistry. (General reference for tryptamine SAR). [Link]

Sources

- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 2. 6-Meo-dipt | C17H26N2O | CID 15942804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 2426-76-8 | 6-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine,monohydrochloride [aaronchem.com]

- 6. mzCloud – 6 Methoxy DiPT [mzcloud.org]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Erowid Online Books : "TIHKAL" - #37 5-MEO-DIPT [erowid.org]

- 10. 5,6-MDO-DiPT - Wikipedia [en.wikipedia.org]

Technical Guide: Comparative Analysis of 5-MeO-DiPT and 6-methoxy-DiPT

Structural Isomerism, Synthetic Logic, and Pharmacodynamic Divergence[1]

Executive Summary

This technical guide provides a rigorous comparison between 5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine) and its positional isomer, 6-methoxy-DiPT .[1] While 5-MeO-DiPT ("Foxy") is a potent, orally active serotonergic agonist with established psychoactive properties, 6-methoxy-DiPT represents a classic case of Structure-Activity Relationship (SAR) attenuation .[1]

For drug development professionals and medicinal chemists, understanding the divergence between these two isomers highlights the critical importance of the indole 5-position in serotonergic signal transduction.[1] This guide details the physicochemical differences, synthetic pathways, and analytical methods required to differentiate these compounds, emphasizing why the 5-methoxy substitution is pharmacologically privileged while the 6-methoxy substitution typically results in inactivity or significantly reduced potency.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The core difference lies in the substitution pattern on the indole ring.[2] While chemically subtle, this positional change drastically alters the electronic landscape and steric profile of the molecule, affecting its ability to dock into the orthosteric binding site of 5-HT receptors.[1]

Electronic Distribution and Dipole Moments[1][3]

-

5-MeO-DiPT: The methoxy group at C5 acts as an electron-donating group (EDG) via resonance, increasing electron density at C4 and C6.[1] This specific electronic distribution is highly favorable for interaction with the Ser159 and Phe340 residues in the 5-HT2A receptor pocket.[1][2]

-

6-methoxy-DiPT: Moving the methoxy group to C6 alters the resonance structures.[1][2] The electron density shifts, and the vector of the molecular dipole changes.[1][2] Spectroscopic studies on 6-methoxyindole derivatives reveal the existence of distinct syn and anti conformers regarding the methoxy group orientation, which may energetically penalize the active conformation required for receptor activation.[1][2]

Structural Comparison Diagram

The following Graphviz diagram visualizes the numbering and structural divergence.

Figure 1: Structural comparison highlighting the positional isomerism that dictates pharmacological activity.[1]

Part 2: Synthetic Pathways & Precursor Logic[1][2]

The synthesis of both compounds typically follows the Speeter-Anthony procedure .[1][2] The divergence occurs strictly at the selection of the starting indole.[2]

Precursor Selection[1]

-

Target: 5-MeO-DiPT

Precursor: 5-Methoxyindole [1] -

Target: 6-methoxy-DiPT

Precursor: 6-Methoxyindole [1]

Note on Precursor Availability: 5-Methoxyindole is an industrial commodity used in melatonin synthesis.[1][2] 6-Methoxyindole is significantly more expensive and less commonly available, making the unintentional synthesis of the 6-isomer rare but possible if raw materials are misidentified.[1][2]

Step-by-Step Synthetic Protocol (Speeter-Anthony)

Caution: 5-MeO-DiPT is a Schedule I substance in the US.[1] This protocol is for theoretical reference and authorized research only.

-

Acylation (Glyoxalyl Chloride Formation):

-

Reagents: Anhydrous Diethyl Ether (

), Oxalyl Chloride.[1][2] -

Procedure: To a stirred solution of the specific Methoxyindole (5- or 6- isomer) in

, oxalyl chloride is added dropwise at 0°C.[1] -

Mechanism: Electrophilic aromatic substitution at the indole C3 position.[1][2]

-

Intermediate: Indole-3-glyoxalyl chloride (red/orange solid).[1][2]

-

-

Amidation:

-

Reduction:

-

Reagents: Lithium Aluminum Hydride (

), anhydrous THF.[1][2] -

Procedure: The amide is added to a refluxing suspension of

in THF.[1][2] Reflux is maintained for 12-24 hours to ensure complete reduction of both carbonyl groups.[2] -

Workup: Quench with wet THF/NaOH (Fieser method), filter salts, and evaporate solvent.

-

-

Salt Formation:

Synthesis Workflow Diagram

Figure 2: Comparative synthetic pathway via the Speeter-Anthony procedure.

Part 3: Pharmacodynamic Implications (SAR)

The "5-Methoxy Rule" is a heuristic in tryptamine pharmacology suggesting that substitution at C5 is optimal for potency, while C6 substitution is generally deleterious.[1][2]

1. Receptor Binding Affinity (5-HT2A)[1][4][5]

-

5-MeO-DiPT: Exhibits nanomolar affinity (

) for 5-HT1A and 5-HT2A receptors.[1][5] The 5-methoxy group sits in a hydrophobic pocket and may form a hydrogen bond with specific serine residues, stabilizing the receptor in an active conformation.[1] -

6-methoxy-DiPT: Based on SAR data from related compounds (like 6-MeO-DMT and 6-MeO-MiPT), the 6-methoxy group likely introduces steric clash with the receptor wall (specifically residues in transmembrane helix 5 or 6).[1] This prevents the ethyl-amine tail from anchoring the ionic lock effectively.[1][2] Consequently, 6-methoxy-DiPT is predicted to have >100x lower affinity or be effectively inactive at recreational dosages.[1][2]

2. Metabolic Stability

-

5-MeO-DiPT: Metabolized primarily by CYP2D6 via O-demethylation to 5-OH-DiPT (active) and N-dealkylation.[1]

-

6-methoxy-DiPT: While likely susceptible to similar O-demethylation, the resulting 6-hydroxy-DiPT metabolite is also pharmacologically negligible compared to the 5-hydroxy counterpart.[1]

Part 4: Analytical Differentiation

Distinguishing these isomers is critical for forensic and quality control purposes, as mass spectrometry (MS) fragmentation patterns are often identical (isobaric, MW = 274.4 g/mol ).[1][2] Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.[2]

1H NMR Comparison Table (Aromatic Region)

The splitting pattern of the indole protons provides the fingerprint.[2]

| Feature | 5-MeO-DiPT (Observed) | 6-methoxy-DiPT (Predicted) |

| Proton H4 | Doublet (d), coupled to H6 (meta coupling).[1] | Doublet (d), coupled to H5 (ortho coupling).[2] |

| Proton H6 | Doublet of doublets (dd), coupled to H4 (meta) and H7 (ortho).[2] | Substituted (Methoxy) - No proton here.[2] |

| Proton H5 | Substituted (Methoxy) - No proton here.[2] | Doublet of doublets (dd), coupled to H4 (ortho).[2] |

| Coupling Constants ( | ||

| Key Distinction | Look for the broad singlet or meta-coupled doublet at ~7.0 ppm (H4) .[1] | Look for a strong ortho-coupling doublet (H4/H5 pair) . |

Analytical Workflow Diagram

Figure 3: Analytical decision tree for differentiating positional isomers.

References

-

Shulgin, A., & Shulgin, A. (1997).[1][2] TiHKAL: The Continuation. Transform Press. (Entry #12: 5-MeO-DiPT). [2]

-

Brandt, S. D., et al. (2004).[1][2] Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047-1057.[1][2][6]

-

Fantegrossi, W. E., et al. (2006).[1][2][7] Hallucinogenic-like actions of 5-methoxy-N,N-diisopropyltryptamine ("Foxy") in mice and rats.[1] Psychopharmacology, 181(3), 496-503.[1][2]

-

Nichols, D. E. (2012).[1][2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.[1][2] (Contextual grounding for 5- vs 6-position SAR).

-

Sogawa, C., et al. (2007).[1][2][7] Transport of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) into brain tissue.[1][7] Journal of Toxicological Sciences, 32(1), 47-53.[1][2]

Sources

- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of Tryptamines: A Technical Guide to Their Therapeutic Potential

Abstract

An expanding body of rigorous scientific evidence is repositioning tryptamine-based compounds from the periphery to the forefront of neuropsychiatric drug development. Historically recognized for their profound effects on consciousness, these molecules are now being systematically investigated for their therapeutic potential in treating a spectrum of challenging conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and substance use disorders. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic applications of tryptamines. We will dissect the molecular mechanisms of action, critically evaluate the existing clinical and preclinical data, and present detailed experimental protocols relevant to the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of neurotherapeutics.

Introduction: A Paradigm Shift in Neuropsychopharmacology

The tryptamine scaffold, a monoamine alkaloid derived from the amino acid tryptophan, is the foundational structure for a class of compounds with potent psychoactive properties.[1][2] Prominent naturally occurring tryptamines include psilocybin (found in certain species of mushrooms), N,N-Dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[3][4] For decades, research into these compounds was largely curtailed. However, a confluence of factors, including a greater understanding of their neurobiological mechanisms and a pressing need for novel treatments for mental health disorders, has catalyzed a resurgence in their scientific exploration.[5]

This guide will navigate the scientific landscape of therapeutic tryptamines, moving beyond the historical narrative to focus on the empirical data and methodologies that are shaping their modern development. We will explore the nuanced pharmacology of these compounds, the critical role of psychedelic-assisted therapy, and the future directions of this rapidly evolving field.

Molecular Mechanisms of Action: Beyond the 5-HT2A Receptor

The classic understanding of tryptamine action centers on their agonist activity at the serotonin 2A (5-HT2A) receptor.[4][6][7] This interaction is indeed crucial for the characteristic subjective effects of psychedelics and is believed to initiate a cascade of downstream neurobiological events that contribute to their therapeutic efficacy.[8][9][10] However, a more granular view reveals a more complex and multi-faceted pharmacology.

2.1. The Central Role of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by tryptamines leads to a host of intracellular changes, including the recruitment of signaling proteins like β-arrestin and the activation of phospholipase C. This, in turn, influences neuronal excitability and gene expression.[10] Neuroimaging studies in humans have demonstrated that psychedelic-induced alterations in consciousness are associated with distinct changes in brain activity and connectivity patterns, largely driven by 5-HT2A receptor agonism.[8][9][11] These changes include a reduction in the integrity of well-established brain networks, such as the default mode network (DMN), and an increase in global functional connectivity.[12] This "network reset" is hypothesized to disrupt rigid, pathological patterns of thought and emotion, creating a window of opportunity for therapeutic change.

2.2. The Emerging Significance of the 5-HT1A Receptor

While the 5-HT2A receptor has been the primary focus, emerging research highlights the significant contribution of the 5-HT1A receptor to the therapeutic effects of certain tryptamines, particularly 5-MeO-DMT.[3][13] 5-MeO-DMT exhibits high affinity for the 5-HT1A receptor, and activation of this receptor is associated with anxiolytic and antidepressant effects.[14] This dual agonism at both 5-HT2A and 5-HT1A receptors may produce a unique psychopharmacological profile, potentially contributing to the rapid and sustained reductions in symptoms of depression and anxiety observed in some studies.[3][13]

2.3. Other Receptor Systems and Neurobiological Effects

Tryptamines interact with a broader range of receptor systems, including other serotonin receptor subtypes (e.g., 5-HT2C), dopamine receptors, and the sigma-1 receptor.[15][16] DMT, for instance, is an endogenous ligand for the sigma-1 receptor, which is involved in neuroprotection and cellular stress responses.[15] Furthermore, tryptamines have been shown to promote structural and functional neuroplasticity in the prefrontal cortex, a key brain region for emotional regulation and cognitive control.[8][9] This includes increases in dendritic spine density and the formation of new synapses.

Signaling Pathway of Tryptamine-based Psychedelics

Caption: Simplified signaling pathways of therapeutic tryptamines.

Clinical Applications and Evidence

The renewed interest in tryptamines is largely driven by promising clinical data, particularly for psilocybin in the treatment of depression and anxiety. These clinical trials are characterized by a unique therapeutic model: psychedelic-assisted therapy.

3.1. Psychedelic-Assisted Therapy: A Novel Treatment Paradigm

Psychedelic-assisted therapy is a structured therapeutic approach that combines the administration of a psychedelic compound with psychotherapy.[17] This model typically involves preparatory sessions to establish a therapeutic alliance and set intentions, a medication session where the psychedelic is administered in a supportive setting, and integration sessions to process the experience and its insights.[18][19][20] The goal is to leverage the psychedelic-induced state of heightened introspection and emotional accessibility to facilitate therapeutic breakthroughs.

Experimental Workflow for Psychedelic-Assisted Therapy

Caption: A typical workflow for psychedelic-assisted therapy clinical trials.

3.2. Psilocybin for Depression and Anxiety

Multiple clinical trials have demonstrated the potential of psilocybin-assisted therapy for treatment-resistant depression (TRD) and major depressive disorder (MDD).[21][22] A landmark study published in the New England Journal of Medicine showed that a single 25 mg dose of psilocybin, in conjunction with psychological support, significantly reduced depressive symptoms compared to a 1 mg control dose in individuals with TRD.[21] Phase 2 trials have also shown promising results for MDD, with a single 25 mg dose leading to rapid and sustained reductions in depressive symptoms.[5] Ongoing Phase 3 trials are further evaluating the efficacy and safety of psilocybin for these indications.[22][23][24]

3.3. DMT and 5-MeO-DMT: Rapid-Acting Potential

DMT and 5-MeO-DMT are characterized by their rapid onset and short duration of action, which may offer advantages in a clinical setting.[13][25] Observational studies and early-phase clinical trials suggest that a single administration of 5-MeO-DMT can lead to rapid and sustained improvements in symptoms of depression, anxiety, and stress.[3][13] The intense and often transformative experiences induced by these compounds are thought to be a key predictor of their therapeutic efficacy.[3][13] While research is in earlier stages compared to psilocybin, the unique pharmacological profiles of DMT and 5-MeO-DMT make them compelling candidates for further investigation.[15][26]

3.4. Tryptamines for PTSD and Other Indications

There is growing interest in the potential of tryptamines for treating PTSD.[7][27][28][29] The ability of these compounds to facilitate emotional processing and reduce fear responses may be particularly beneficial for individuals with trauma-related disorders.[7] Preclinical and early clinical studies are exploring the use of psilocybin and other tryptamines for PTSD, as well as for substance use disorders and end-of-life anxiety.[6][30][31]

Preclinical Models and Experimental Protocols

Robust preclinical research is essential for understanding the mechanisms of action of tryptamines and for identifying novel therapeutic candidates.

4.1. In Vitro Receptor Binding and Functional Assays

A fundamental step in characterizing a novel tryptamine derivative is to determine its binding affinity and functional activity at key serotonin receptors.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound by nonlinear regression analysis of the competition binding data.

4.2. In Vivo Behavioral Models

Animal models are crucial for assessing the behavioral effects of tryptamines and for predicting their therapeutic potential in humans.

Protocol: Head-Twitch Response (HTR) Assay in Mice

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of a compound.

-

Acclimation: Acclimate male C57BL/6J mice to the testing environment.

-

Compound Administration: Administer the test compound or vehicle via intraperitoneal (IP) injection.

-

Observation: Place the mouse in a clean observation chamber and record the number of head twitches over a specified time period (e.g., 30 minutes).

-

Data Analysis: Compare the number of head twitches in the test compound group to the vehicle control group using appropriate statistical methods.

4.3. Neuroimaging and Electrophysiology

Advanced techniques like functional magnetic resonance imaging (fMRI) in rodents and in vivo electrophysiology can provide insights into how tryptamines modulate brain activity and connectivity.

Safety, Toxicology, and Future Directions

While the therapeutic potential of tryptamines is significant, a thorough understanding of their safety and toxicology is paramount for their clinical development.

5.1. Safety and Toxicology Profile

Tryptamines are generally considered to have a favorable physiological safety profile, with low potential for addiction or overdose.[25][32][33] However, they can induce profound psychological experiences that can be challenging for some individuals.[12] Careful screening of participants and a supportive therapeutic environment are essential to mitigate potential risks.[17] Concomitant use with other serotonergic drugs, such as MAOIs, can lead to serotonin syndrome and should be avoided.[4][34]

5.2. Future Research and Development

The field of tryptamine therapeutics is rapidly advancing. Future research will likely focus on:

-

Novel Tryptamine Derivatives: The development of tryptamine analogs with improved pharmacokinetic and pharmacodynamic properties, potentially separating therapeutic effects from hallucinogenic experiences.[35][36][37][38]

-

Optimizing Psychedelic-Assisted Therapy: Refining therapeutic protocols to maximize efficacy and ensure patient safety.[39]

-

Exploring New Indications: Investigating the potential of tryptamines for a wider range of neuropsychiatric and neurological disorders.[40][41]

-

Understanding Long-Term Effects: Conducting long-term follow-up studies to assess the durability of therapeutic effects.

Conclusion

Tryptamines represent a paradigm shift in the treatment of mental health disorders. Their unique mechanisms of action, which involve not only receptor modulation but also the promotion of neuroplasticity and the facilitation of profound psychological experiences, offer a novel approach to healing. As research continues to unravel the complexities of these remarkable compounds, they hold the promise of providing much-needed relief for individuals suffering from some of the most challenging and debilitating conditions. Continued rigorous scientific investigation, coupled with a commitment to patient safety and therapeutic innovation, will be essential to fully realize the therapeutic potential of tryptamines.

References

-

The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC. (URL: [Link])

-

Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC. (URL: [Link])

-

Largest trial to date shows that psilocybin reduces depression symptoms | King's College London. (URL: [Link])

-

The development of psilocybin therapy for treatment-resistant depression: an update - PMC. (URL: [Link])

-

Understanding the neurobiology of psychedelics: Insights from brain network reconfigurations - PsyPost. (URL: [Link])

-

Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC. (URL: [Link])

-

The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - Psychedelic Medicine Association. (URL: [Link])

-

Classic Psychedelic Drugs: Update on Biological Mechanisms - ResearchGate. (URL: [Link])

-

Psilocybin-Assisted Therapy in Treatment-Resistant Depression - ClinicalTrials.gov. (URL: [Link])

-

Classic psychedelics: An integrative review of epidemiology, therapeutics, mystical experience, and brain network function - PubMed. (URL: [Link])

-

Neuropharmacology of N,N-Dimethyltryptamine - PMC - NIH. (URL: [Link])

-

A Study of Psilocybin for Major Depressive Disorder (MDD) - ClinicalTrials.gov. (URL: [Link])

-

Toxicology and Analysis of Psychoactive Tryptamines - MDPI. (URL: [Link])

-

Participate in a Psychedelic Medicine Clinical Trial | NYU Langone Health. (URL: [Link])

-

Dimethyltryptamine - Wikipedia. (URL: [Link])

-

The hallucinogenic world of tryptamines: an updated review - Blossom Analysis. (URL: [Link])

-

Psilocybin-Assisted Therapy of Depression using ACT (Yale Manual) | Association for Contextual Behavioral Science. (URL: [Link])

-

N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. (URL: [Link])

-

Psychedelics as Reemerging Treatments for Anxiety Disorders: Possibilities and Challenges in a Nascent Field - PMC. (URL: [Link])

-

Recreational Use, Analysis and Toxicity of Tryptamines - PMC. (URL: [Link])

-

Examining the potential of psilocybin and 5-MeO-DMT as therapeutics for traumatic brain injury | Request PDF - ResearchGate. (URL: [Link])

-

Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])

-

DMT: Mechanisms, Psychological and Physiological Effects, and Its Dual Role as a Drug of Abuse and Potential Health Benefit - NSUWorks. (URL: [Link])

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. (URL: [Link])

-

Toxicology and Analysis of Psychoactive Tryptamines - PubMed. (URL: [Link])

-

Breaking Through Treatment-Resistant Depression: What New Research Reveals About 5-MeO-DMT Therapy - Serenity Professional Counseling. (URL: [Link])

-

Recreational Use, Analysis and Toxicity of Tryptamines | Bentham Science. (URL: [Link])

-

Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. (URL: [Link])

-

A Manual for MDMA-Assisted Psychotherapy in the Treatment of Posttraumatic Stress Disorder - Multidisciplinary Association for Psychedelic Studies. (URL: [Link])

-

Mini-review: The neurobiology of treating substance use disorders with classical psychedelics - ResearchGate. (URL: [Link])

-

Yale Manual for Psilocybin-Assisted Therapy of Depression. (URL: [Link])

-

5-HT2A receptor - Wikipedia. (URL: [Link])

-

The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC - NIH. (URL: [Link])

-

Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. (URL: [Link])

-

Professional Practice Guidelines for Psychedelic-Assisted Therapy Aug 2023 - BrainFutures. (URL: [Link])

-

Tryptamine Therapeutics Home - Tryptamine Therapeutics. (URL: [Link])

-

Psychedelic therapy re-emerging for anxiety, PTSD and addiction - Technology Networks. (URL: [Link])

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC. (URL: [Link])

-

Tryptamine Therapeutics Deliver Encouraging Results Evaluating Psilocybin For Fibromyalgia. (URL: [Link])

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (URL: [Link])

-

(PDF) The Yale Manual for Psilocybin-Assisted Therapy of Depression (using Acceptance and Commitment Therapy as a Therapeutic Frame) - ResearchGate. (URL: [Link])

-

Serotonin 5-HT2A receptor agonist - Wikipedia. (URL: [Link])

-

Reviewing the Potential of Psychedelics for the Treatment of PTSD - PMC. (URL: [Link])

-

From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC. (URL: [Link])

-

Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator - ResearchGate. (URL: [Link])

-

From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - Frontiers. (URL: [Link])

-

A) Important tryptamine derivatives found in nature and in major... - ResearchGate. (URL: [Link])

-

Psychedelic drugs to treat post-traumatic stress disorder (PTSD). (URL: [Link])

-

Investigating the Therapeutic Effects of Psilocybin in Treatment-Resistant Post-Traumatic Stress Disorder - ClinicalTrials.gov. (URL: [Link])

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Classic psychedelics: An integrative review of epidemiology, therapeutics, mystical experience, and brain network function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psychedelics as Reemerging Treatments for Anxiety Disorders: Possibilities and Challenges in a Nascent Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. psypost.org [psypost.org]

- 12. nsuworks.nova.edu [nsuworks.nova.edu]

- 13. psychedelicmedicineassociation.org [psychedelicmedicineassociation.org]

- 14. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brainfutures.org [brainfutures.org]

- 18. contextualscience.org [contextualscience.org]

- 19. uczesieact.pl [uczesieact.pl]

- 20. researchgate.net [researchgate.net]

- 21. Largest trial to date shows that psilocybin reduces depression symptoms | King's College London [kcl.ac.uk]

- 22. The development of psilocybin therapy for treatment-resistant depression: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Participate in a Psychedelic Medicine Clinical Trial | NYU Langone Health [med.nyu.edu]

- 25. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 26. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]

- 27. Reviewing the Potential of Psychedelics for the Treatment of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 28. post.parliament.uk [post.parliament.uk]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. researchgate.net [researchgate.net]

- 31. technologynetworks.com [technologynetworks.com]

- 32. mdpi.com [mdpi.com]

- 33. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 36. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Frontiers | From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders [frontiersin.org]

- 39. maps.org [maps.org]

- 40. researchgate.net [researchgate.net]

- 41. tryptherapeutics.com [tryptherapeutics.com]

Methodological & Application

6-methoxy-DiPT (hydrochloride) for receptor binding assays

Application Note: Characterization of 6-methoxy-DiPT (Hydrochloride) via Radioligand Binding Assays

Abstract

This application note details the protocol for utilizing 6-methoxy-DiPT (hydrochloride) as a pharmacological probe in serotonin receptor binding assays. While its structural isomer, 5-MeO-DiPT ("Foxy"), is a potent non-selective serotonin agonist, 6-methoxy-DiPT is historically characterized as having significantly reduced or negligible psychoactive potency. This compound is therefore critical in Structure-Activity Relationship (SAR) studies to delineate the precise steric and electrostatic requirements of the 5-HT2A and 5-HT1A binding pockets. This guide provides a self-validating workflow for determining affinity constants (

Introduction & Pharmacological Context

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a synthetic indole alkaloid.[1] It serves as a crucial regioisomer in the study of tryptamine pharmacophores.

-

The "5-Methoxy" Rule: In psychoactive tryptamines (e.g., 5-MeO-DMT, 5-MeO-DiPT), substitution at the 5-position typically enhances affinity for 5-HT receptors due to favorable interactions with specific residues (e.g., Ser242 in 5-HT2A).

-

The 6-Position Steric Clash: Shifting the methoxy group to the 6-position often results in a dramatic loss of potency. Shulgin reported 6-methoxy-DiPT as inactive at oral doses up to 50 mg, contrasting sharply with the 6–10 mg active dose of 5-MeO-DiPT.

-

Assay Utility: Researchers use 6-methoxy-DiPT to:

-

Determine the selectivity ratios of novel receptors.

-

Act as a low-affinity structural control to validate high-affinity binding of analogs.

-

Investigate monoamine transporter (SERT/DAT) inhibition potential, which often diverges from receptor binding profiles.

-

Material Properties & Handling

Compound Identity:

Storage & Solubility Protocol: The hydrochloride salt offers improved stability and water solubility compared to the freebase.

| Parameter | Specification | Protocol Note |

| Primary Solvent | DMSO or Methanol | Dissolve stock at 10 mM. Stable at -20°C for >1 year.[1][2] |

| Working Solvent | Assay Buffer | Dilute aqueous working solutions immediately prior to use. |

| Stability | Hygroscopic | Store desicated. Avoid repeated freeze-thaw cycles. |

| Safety | Research Chemical | Handle in a Class II Biosafety Cabinet. Wear nitrile gloves. |

Experimental Workflow: Radioligand Binding Assay

The following workflow utilizes a competitive binding assay format to determine the inhibition constant (

Visualization: Assay Logic Flow

Figure 1: Step-by-step workflow for the competitive radioligand binding assay. Note the critical PEI pre-treatment step to minimize non-specific binding of tryptamines.

Detailed Protocol: 5-HT2A Competitive Binding

Objective: Determine if 6-methoxy-DiPT displaces the antagonist

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4. -

Radioligand:

-Ketanserin (Specific Activity ~60-80 Ci/mmol). Final concentration: 1.0 nM ( -

Non-Specific Binding (NSB) Control: Methysergide (10 µM) or Ketanserin (10 µM).

-

Membrane Source: HEK293 cells stably expressing human 5-HT2A receptors (prepared via homogenization and differential centrifugation).

Step-by-Step Procedure:

-

Plate Preparation:

-

Use 96-well polypropylene plates (to minimize drug adsorption).

-

Total Binding (TB): Add 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): Add 50 µL of 100 µM Methysergide (Final 10 µM).

-

Test Compound: Add 50 µL of 6-methoxy-DiPT at varying concentrations (Range: 100 µM down to 0.1 nM). Note: The high upper limit (100 µM) is required because 6-MeO-DiPT is expected to have low affinity.

-

-

Reaction Initiation:

-

Add 50 µL of

-Ketanserin (4x concentration) to all wells. -

Add 100 µL of Membrane Suspension (approx. 15-20 µg protein/well) to start the reaction.

-

Final Volume: 200 µL.

-

-

Incubation:

-

Seal plates and incubate for 60 minutes at 37°C (or 90 mins at Room Temp).

-

Expert Insight: Tryptamines can be lipophilic. Ensure equilibrium is reached; shorter times may underestimate affinity.

-

-

Harvesting (The Critical Step):

-

Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged tryptamine (and radioligand) from sticking non-specifically to the filter.

-

Filter rapidly using a cell harvester (e.g., Tomtec or Brandel).

-

Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

-

Detection:

-

Dry filters.[4]

-

Add liquid scintillation cocktail.

-

Count radioactivity (CPM) on a beta counter.

-

Data Analysis & Interpretation

Calculations

-

Specific Binding (SB):

-

Percent Inhibition:

- Determination: Fit data to a one-site competition model (Sigmoidal dose-response).

-

Calculation (Cheng-Prusoff Equation):

- = Radioligand concentration (nM)[5]

- = Dissociation constant of radioligand (nM)

Expected Results Table

| Compound | 5-HT2A Affinity ( | Interpretation |

| 5-MeO-DiPT | ~10 - 50 nM | High Affinity (Potent Agonist) |

| 6-MeO-DiPT | > 1,000 nM (Expected) | Low Affinity / Inactive |

| Ketanserin | ~2.0 nM | Reference Antagonist |

Note: If 6-MeO-DiPT shows a Ki > 10,000 nM, it is considered effectively inactive at this receptor subtype.

Target Signaling Pathway (Functional Context)

If significant binding is detected, the compound should be tested for functional activity (Agonist vs. Antagonist). The 5-HT2A receptor couples primarily to the

Figure 2: The canonical Gq-mediated signaling pathway. If 6-MeO-DiPT binds, functional efficacy is assessed by measuring intracellular Calcium flux (FLIPR assay).

References

-

National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). PDSP Assay Protocol Book: Radioligand Binding Assays. University of North Carolina at Chapel Hill. Retrieved from [Link]

-

Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. (Contextual reference for structure-activity relationships of methoxy-tryptamines).

- Glennon, R. A., et al. (1983). Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors. Journal of Medicinal Chemistry. (Establishes SAR for 5- vs 6-substitution).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 5. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

Application Notes and Protocols for the Use of 6-methoxy-DiPT (hydrochloride) as a Reference Standard

These application notes provide a comprehensive guide for researchers, analytical chemists, and forensic scientists on the proper use and application of 6-methoxy-DiPT (hydrochloride) as a certified reference material (CRM). Adherence to these protocols is crucial for achieving accurate and reproducible results in the identification and quantification of this compound.

Introduction: The Critical Role of a Certified Reference Standard

6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) is a substituted tryptamine that falls within a class of psychoactive substances monitored by forensic and research laboratories. As with its isomers, such as the more commonly known 5-MeO-DiPT ("Foxy Methoxy"), the precise identification and quantification of 6-methoxy-DiPT in various matrices are paramount.[1][2] The use of a well-characterized, high-purity reference standard is the cornerstone of any valid analytical method.[3]

This guide details the essential physicochemical properties of 6-methoxy-DiPT (hydrochloride), outlines protocols for its safe handling and storage, and provides validated methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable data.

Physicochemical and Handling Data

Accurate analytical work begins with a thorough understanding of the reference material's properties. The hydrochloride salt form of 6-methoxy-DiPT enhances its stability and solubility in polar solvents, making it suitable for the preparation of stock solutions.

Compound Specifications

The table below summarizes the key properties of 6-methoxy-DiPT (hydrochloride). This information is critical for accurate stock solution preparation and for setting up analytical instrumentation.

| Property | Value | Source |

| Formal Name | 6-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride | [4] |

| CAS Number | 2426-76-8 | [4] |

| Molecular Formula | C₁₇H₂₆N₂O • HCl | [4] |

| Formula Weight | 310.9 g/mol | [4] |

| Purity | ≥98% | [4] |

| Formulation | A neat, solid crystalline powder | [4][5] |

| Storage Temperature | -20°C | [4][6] |

| Long-term Stability | ≥ 1 year at -20°C | [4] |

Safety, Handling, and Storage

As the physiological and toxicological properties of 6-methoxy-DiPT are not fully known, it must be handled with care, assuming it is a potent psychoactive compound.[4]

Safety Precautions:

-

Always handle the compound in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

-

Avoid all personal contact, including inhalation of the powder and contact with skin and eyes.[7]

-

In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[8]

Storage of the Neat Material:

-

The solid reference material should be stored in its original vial, tightly sealed, at -20°C.[4]

-

Proper storage is critical to prevent degradation and ensure the long-term integrity of the standard. The stated stability of at least one year is contingent upon adherence to this storage condition.[4]

Preparation and Storage of Stock and Working Solutions:

-

Causality: Preparing a concentrated stock solution in a suitable solvent is the first step in creating accurate calibrators and controls. The choice of solvent is critical for ensuring complete dissolution and stability. Methanol is a common and effective solvent for tryptamine reference standards.[6]

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the vial of neat material to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh the required amount of 6-methoxy-DiPT (hydrochloride) using an analytical balance.

-

Dissolve the material in a high-purity solvent, such as methanol or acetonitrile, in a Class A volumetric flask.

-

Ensure complete dissolution by vortexing or sonicating.

-

-

Working Solutions: Prepare serial dilutions from the stock solution to create calibrators and quality control samples at the desired concentrations.

-

Storage: Store stock and working solutions in tightly sealed, amber glass vials at -20°C to minimize solvent evaporation and protect from light.[9] Under these conditions, solutions can be expected to be stable for several months, though periodic verification is recommended.

Analytical Methodologies

The following sections provide detailed protocols for the analysis of 6-methoxy-DiPT using standard analytical techniques. These methods are based on established procedures for the analysis of tryptamine derivatives.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of tryptamines. Derivatization is often employed to improve the chromatographic properties of these compounds, although direct analysis is also possible.[12][13]

Rationale for Derivatization: Tryptamines contain a polar N-H group in the indole ring and a secondary or tertiary amine in the side chain. Derivatization, such as silylation with BSTFA, replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This reduces peak tailing and improves thermal stability, leading to better peak shape and sensitivity.[12]

Sample Preparation (with Derivatization):

-

Evaporate an aliquot of the sample extract or working standard solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Add 50 µL of a suitable solvent, such as ethyl acetate.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injecting 1 µL into the GC-MS system.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.[10][11] |

| Injector Temperature | 280°C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min | This temperature program allows for the separation of the analyte from solvent and potential matrix components. |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas standard for GC-MS. |

| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Scan Range | m/z 40-550 | Covers the expected mass range of the analyte and its fragments. |

Expected Results: The EI mass spectrum of 6-methoxy-DiPT will show a characteristic fragmentation pattern. The molecular ion (M+) may be observed, along with prominent fragments resulting from the cleavage of the side chain, which is diagnostic for tryptamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantifying tryptamines in complex biological matrices.[14][15]

Rationale: This technique does not typically require derivatization. Reversed-phase chromatography effectively separates tryptamines from matrix interferences, and tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.[14][16]

Sample Preparation (Protein Precipitation for Plasma/Serum):

-

To 100 µL of sample (calibrator, control, or unknown), add an internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 stationary phases provide excellent retention and separation for tryptamines.[12][17] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization and improves peak shape.[17] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for reversed-phase chromatography.[17] |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate | A gradient elution is necessary to elute the analytes with good peak shape in a reasonable time. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run times. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tryptamines readily form protonated molecules [M+H]+ in positive ion mode.[11] |

| MRM Transitions | To be determined empirically. Precursor ion will be [M+H]+ (m/z 275.2). Product ions will result from side-chain fragmentation. | Monitoring at least two transitions per analyte provides high confidence in identification.[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural confirmation of a reference standard. It provides unambiguous evidence of the molecular structure. While not a routine quantitative tool in most labs, it is fundamental to the certification of the reference material itself.[18][19]

Sample Preparation:

-

Accurately weigh 5-10 mg of the 6-methoxy-DiPT (hydrochloride) reference standard.

-

Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): Used to confirm assignments and establish detailed structural connectivity.

-

-

Data Analysis: The acquired spectra should be compared against predicted spectra or data from the Certificate of Analysis to confirm the structure and identify any potential impurities. The chemical shifts and coupling constants will be characteristic of the 6-methoxy-substituted indole ring and the N,N-diisopropyl ethylamine side chain.

Conclusion

This guide provides a framework for the accurate and safe use of 6-methoxy-DiPT (hydrochloride) as an analytical reference standard. The integrity of any analytical result is directly tied to the quality of the reference material and the rigor of the methodology employed. By following these protocols, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data in their forensic and research applications.

References

-

Steiner, I., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis, 8(1), 79-85. Retrieved from [Link][10]

-

Saito, T., et al. (2009). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science, 55(4), 577-583. Retrieved from [Link][13]

-

Helander, A., et al. (2007). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 31(7), 349-357. Retrieved from [Link][20]

-

Kerrigan, S., et al. (2021). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 45(8), 896-905. Retrieved from [Link][14]

-

Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Journal of Chromatography B, 825(1), 29-37. Retrieved from [Link][11]

-

Sato, M., et al. (2008). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 26(1), 1-7. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15942804, 6-Meo-dipt. Retrieved from [Link][18]

-

Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2435. Retrieved from [Link][15]

-

Bertin Bioreagent. (n.d.). 6-methoxy DiPT (hydrochloride) - Analytical Standards - CAT N°: 18312. Retrieved from [Link][21]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link][22]

-

Shen, H. W., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. Bioanalysis, 2(6), 1107-1114. Retrieved from [Link][16]

-

Xiang, P., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Journal of Chromatography B, 1159, 122392. Retrieved from [Link][17]

-

Sharma, K. K. (2016). Storage and Handling of Reference Standards. ILSI India. Retrieved from [Link][9]

-

Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Request PDF. Retrieved from [Link][23]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24802109, 5-Methoxy-N,N-diisopropyltryptamine hydrochloride. Retrieved from [Link][24]

-

Axios Research. (n.d.). 6-Methoxy-N,N-Diisopropyl Tryptamine. Retrieved from [Link][25]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151182, 5-Methoxy-N,N-diisopropyltryptamine. Retrieved from [Link][1]

-

Dinis-Oliveira, R. J., et al. (2015). Recreational use, analysis and toxicity of tryptamines. Current Drug Metabolism, 16(1), 26-38. Retrieved from [Link][27]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated) d of the indolic protons of the investigated compounds 2-6, 8 in ppm. Retrieved from [Link][19]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][28]

-

SWGDrug. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link][29]

-

DEA Diversion Control Division. (n.d.). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (Street Names: Foxy, or Foxy methoxy). Retrieved from [Link][5]

-

Global Substance Registration System. (n.d.). 6-HYDROXY-5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link][30]

-

National Bureau of Standards. (1975). Standard Reference Collections of Forensic Science Materials: Status and Needs. Retrieved from [Link]

-

European Network of Forensic Science Institutes. (n.d.). Guidelines on the use of reference materials in forensic drug analysis. Retrieved from [Link][3]

-

The Hive. (2003). 5-MeO-DiPT synth?. Retrieved from [Link][31]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link][32]

-

Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075. Retrieved from [Link][33]

-

Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-1057. Retrieved from [Link][34]

Sources

- 1. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 3. enfsi.eu [enfsi.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ilsi-india.org [ilsi-india.org]

- 10. japsonline.com [japsonline.com]

- 11. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-Meo-dipt | C17H26N2O | CID 15942804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS [pubmed.ncbi.nlm.nih.gov]

- 21. 6-methoxy DiPT (hydrochloride) - Analytical Standards - CAT N°: 18312 [bertin-bioreagent.com]

- 22. fr.cpachem.com [fr.cpachem.com]

- 23. researchgate.net [researchgate.net]

- 24. 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | C17H27ClN2O | CID 24802109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 6-Methoxy-N,N-Diisopropyl Tryptamine | Axios Research [axios-research.com]

- 26. mzCloud – 6 Methoxy DiPT [mzcloud.org]

- 27. Recreational use, analysis and toxicity of tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

- 29. swgdrug.org [swgdrug.org]

- 30. GSRS [gsrs.ncats.nih.gov]

- 31. 5-MeO-DiPT synth? , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS [pubmed.ncbi.nlm.nih.gov]

Application Note: Comparative In Vivo Profiling of 6-Methoxy-DiPT (HCl) in Rodent Models

[1]

Executive Summary & Scientific Rationale

This Application Note provides a rigorous framework for the in vivo investigation of 6-methoxy-N,N-diisopropyltryptamine (6-methoxy-DiPT) , specifically the hydrochloride salt.[1]

While its positional isomer, 5-methoxy-DiPT ("Foxy"), is a potent psychoactive tryptamine with mixed serotonergic agonist and reuptake inhibition properties, historical structure-activity relationship (SAR) data—originating from Shulgin and early receptor binding assays—suggests that 6-methoxy-DiPT possesses significantly attenuated or negligible hallucinogenic potency.[1]

Why study an "inactive" isomer? In modern neuropsychopharmacology, 6-methoxy-DiPT serves as a critical negative control and a tool for molecular docking validation .[1] By comparing the 6-methoxy isomer against the 5-methoxy standard, researchers can isolate the specific steric and electrostatic requirements for 5-HT2A activation and SERT (Serotonin Transporter) neurotoxicity.[1]

This guide outlines three core experimental modules:

Chemical Formulation & Handling[1]

Compound: 6-methoxy-N,N-diisopropyltryptamine HCl CAS: N/A (Isomer of 4021-34-5) Molecular Weight: ~310.86 g/mol (HCl salt)[1]

Solubilization Protocol

Unlike the free base, the hydrochloride salt is water-soluble.[1] However, to ensure consistent bioavailability across intraperitoneal (IP) or subcutaneous (SC) routes, the following vehicle is recommended:

-

Vehicle: 0.9% Saline (sterile).[1]

-

Concentration: 1 mg/mL to 10 mg/mL (depending on dose group).

-

Stability: Prepare fresh. Tryptamines are prone to oxidation; protect from light and store at 4°C if not used immediately.[1]

Dosing Strategy:

Module A: Behavioral Pharmacodynamics (Head-Twitch Response)[1][2][3][4]

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A receptor activation in rodents.[1]

Experimental Workflow

Subjects: Male C57BL/6J mice (8–10 weeks old). N-value: 8 per group.

-

Acclimatization: Place mice in clear observation cylinders (polycarbonate, 15 cm diameter) for 30 minutes prior to dosing to reduce novelty-induced exploration.

-

Administration: Administer 6-methoxy-DiPT (IP) at t=0.

-

Recording: Immediately record video for 30 minutes using high-frame-rate cameras (60fps) to capture rapid rotational head movements.

-

Scoring:

Data Interpretation[1][2][3][4][5][6][7][8][9][10]

Module B: Pharmacokinetics & Metabolism[1][5][6][7][9][11]

A lack of behavioral effect can stem from two causes: low receptor affinity or poor bioavailability (e.g., rapid metabolism).[1] This module distinguishes between the two.

Surgical & Sampling Protocol

Subjects: Wistar Rats (Jugular vein cannulated).

-

Dosing: 10 mg/kg (Oral gavage) to assess First-Pass Metabolism.[1]

-

Sampling Timepoints: 0, 15, 30, 60, 120, 240, 480 min post-dose.

-

Bioanalysis (LC-MS/MS):

Metabolic Pathway Analysis

5-MeO-DiPT is metabolized via O-demethylation (to 5-OH-DiPT) and N-dealkylation.[1][3][4][5] For 6-MeO-DiPT, we track:

Module C: Neurotoxicity Assessment (SERT Integrity)[1]